molecular formula C16H30N4O6 B14293063 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid CAS No. 121433-27-0

1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid

Cat. No.: B14293063
CAS No.: 121433-27-0
M. Wt: 374.43 g/mol
InChI Key: NXZALZWMPSMALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is a macrocyclic compound that belongs to the class of polyaza polycarboxylic acids. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid typically involves the cyclization of linear polyamines with appropriate carboxylate groups. One common method includes the reaction of 1,4,8,11-Tetraazacyclotetradecane with bromoacetic acid under basic conditions to introduce the triacetic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization and carboxylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Metal salts (e.g., CuSO₄, ZnCl₂) in aqueous or organic solvents.

    Substitution: Halogenated compounds (e.g., bromoacetic acid) under basic conditions.

    Protonation/Deprotonation: Acidic or basic solutions to adjust pH.

Major Products Formed

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential in chelation therapy to remove heavy metals from biological systems.

    Medicine: Explored for its use in diagnostic imaging as a contrast agent due to its ability to form stable metal complexes.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring and the carboxylate groups coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is unique due to its larger ring size and the presence of three acetic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal chelation .

Properties

IUPAC Name

2-[4,8-bis(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6/c21-14(22)11-18-6-2-7-20(13-16(25)26)10-9-19(12-15(23)24)5-1-3-17-4-8-18/h17H,1-13H2,(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZALZWMPSMALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452813
Record name 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121433-27-0
Record name 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.